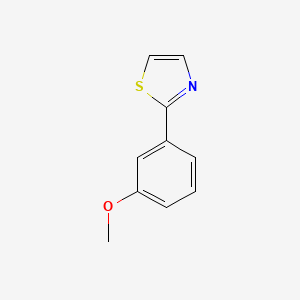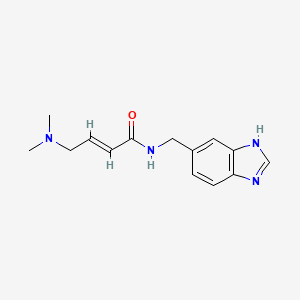
(E)-N-(3H-Benzimidazol-5-ylmethyl)-4-(dimethylamino)but-2-enamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-N-(3H-Benzimidazol-5-ylmethyl)-4-(dimethylamino)but-2-enamide, commonly known as BIM-1, is a chemical compound that belongs to the class of benzimidazole derivatives. This compound has been extensively studied for its potential application in scientific research due to its unique properties.
作用機序
BIM-1 exerts its effects by inhibiting the activity of specific enzymes, such as Aurora kinases and beta-secretase. Aurora kinases are essential for cell division, and their inhibition can lead to cell cycle arrest and apoptosis. Beta-secretase is involved in the production of amyloid beta peptides, which are implicated in the development of Alzheimer's disease. The inhibition of beta-secretase by BIM-1 can reduce the production of amyloid beta peptides and potentially slow down the progression of Alzheimer's disease.
Biochemical and Physiological Effects:
BIM-1 has been shown to exhibit anticancer activity by inducing cell cycle arrest and apoptosis in cancer cells. It has also been shown to reduce the production of amyloid beta peptides in the brain, which could potentially slow down the progression of Alzheimer's disease. However, the biochemical and physiological effects of BIM-1 are still being studied, and further research is needed to fully understand its effects.
実験室実験の利点と制限
BIM-1 has several advantages for lab experiments, including its specificity for Aurora kinases and beta-secretase, which allows for targeted inhibition of these enzymes. However, BIM-1 has several limitations, including its low solubility in aqueous solutions, which can make it difficult to administer in vivo. Additionally, BIM-1 has been shown to exhibit cytotoxic effects at high concentrations, which can limit its use in certain experiments.
将来の方向性
There are several future directions for the study of BIM-1. One potential direction is the development of more efficient synthesis methods for BIM-1, which could improve its availability for scientific research. Another direction is the study of BIM-1's effects on other enzymes and pathways, which could lead to the discovery of new therapeutic applications. Additionally, the development of more soluble forms of BIM-1 could improve its potential for in vivo use. Overall, BIM-1 has the potential to be a valuable tool for scientific research and the development of new therapies for cancer and Alzheimer's disease.
合成法
BIM-1 can be synthesized by a multistep process that involves the reaction of 5-bromo-2-chlorobenzimidazole with 2-dimethylaminoethylamine in the presence of a base, followed by the reaction with 2-bromo-1-(4-methoxyphenyl)ethanone in the presence of a palladium catalyst. The final step involves the reaction of the intermediate product with N,N-dimethylformamide dimethylacetal in the presence of a base to yield BIM-1.
科学的研究の応用
BIM-1 has been extensively studied for its potential application in scientific research. It has been shown to exhibit anticancer activity by inhibiting the activity of Aurora kinases, which are essential for cell division. BIM-1 has also been shown to have potential applications in the treatment of Alzheimer's disease, as it can inhibit the activity of beta-secretase, an enzyme that is involved in the production of amyloid beta peptides, which are implicated in the development of Alzheimer's disease.
特性
IUPAC Name |
(E)-N-(3H-benzimidazol-5-ylmethyl)-4-(dimethylamino)but-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N4O/c1-18(2)7-3-4-14(19)15-9-11-5-6-12-13(8-11)17-10-16-12/h3-6,8,10H,7,9H2,1-2H3,(H,15,19)(H,16,17)/b4-3+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIJFLHBWEBUQSL-ONEGZZNKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC=CC(=O)NCC1=CC2=C(C=C1)N=CN2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C/C=C/C(=O)NCC1=CC2=C(C=C1)N=CN2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-N-(3H-Benzimidazol-5-ylmethyl)-4-(dimethylamino)but-2-enamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(4-(5-Chloro-4-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)(5,6-dihydro-1,4-dioxin-2-yl)methanone](/img/structure/B2536712.png)
![1-butyl-2-[(E)-[(4-methoxyphenyl)methylidene]amino]-4,5-diphenyl-1H-pyrrole-3-carbonitrile](/img/structure/B2536713.png)
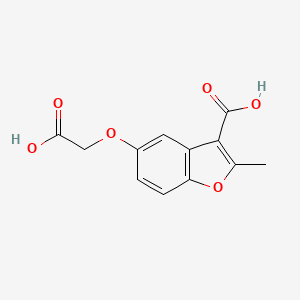

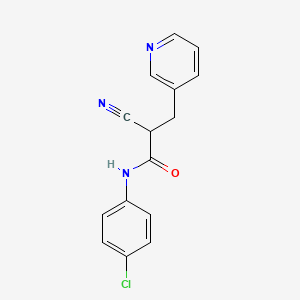
![N-[4-(3-{[(3,4-dimethylphenyl)amino]sulfonyl}-4-methoxyphenyl)-3-methylisoxazol-5-yl]acetamide](/img/structure/B2536722.png)
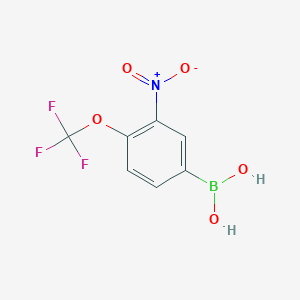
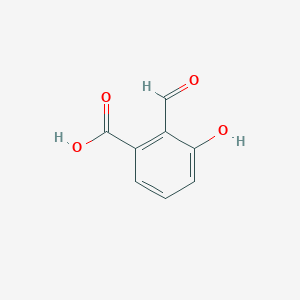

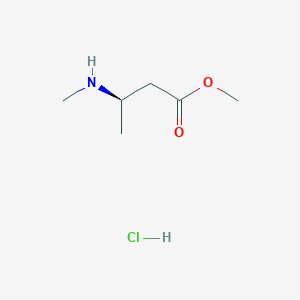
![N~4~-(4-methoxybenzyl)-1-[6-(4-methylpiperidino)-4-pyrimidinyl]-1H-imidazole-4-carboxamide](/img/structure/B2536730.png)
![2,4-difluoro-N-(2-(6-(isopropylthio)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2536732.png)
![1-[1-[(2-Chlorophenyl)methylsulfonyl]azetidin-3-yl]pyrrolidine](/img/structure/B2536733.png)
